8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
CAS No.:
Cat. No.: VC13580837
Molecular Formula: C10H9BrIN3O4
Molecular Weight: 442.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrIN3O4 |
|---|---|
| Molecular Weight | 442.00 g/mol |
| IUPAC Name | ethyl 8-iodo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C10H8IN3O4.BrH/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8;/h3-5H,2H2,1H3;1H |
| Standard InChI Key | VRFSPAKHMUUKAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)[N+](=O)[O-].Br |
Introduction
Structural and Physicochemical Properties
The compound’s structure features an imidazo[1,2-a]pyridine scaffold substituted with iodine at position 8, a nitro group at position 6, and an ethyl ester moiety at position 2, with a hydrobromic acid counterion . The iodine atom enhances electrophilic substitution potential, while the nitro group contributes to electron-deficient aromatic systems, influencing reactivity in cross-coupling reactions .
Molecular Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrIN₃O₄ | |
| Molecular Weight | 442.00 g/mol | |
| CAS Number | 1951441-31-8 | |
| Stability | Hygroscopic; store at 2–8°C |
The hydrobromide salt improves solubility in polar solvents, facilitating its use in aqueous reaction conditions . Spectroscopic data (e.g., NMR, FT-IR) for related imidazo[1,2-a]pyridines suggest characteristic peaks for nitro (∼1,520 cm⁻¹) and ester carbonyl (∼1,720 cm⁻¹) groups .
Synthesis and Optimization
Conventional Synthesis Routes
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes . For 8-iodo-6-nitro derivatives, post-functionalization strategies are employed:
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Nitration: Introducing the nitro group at position 6 using mixed acids (HNO₃/H₂SO₄) .
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Iodination: Electrophilic iodination at position 8 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Esterification: Reaction with ethyl bromide in the presence of a base to form the ethyl ester.
A reported optimized protocol achieves 85–90% yield by employing copper silicate catalysts under microwave irradiation, reducing reaction times to 2–3 hours .
Green Chemistry Approaches
Recent advances emphasize sustainability. Molecular iodine (I₂) catalyzes imidazo[1,2-a]pyridine formation in water under ultrasonication, achieving 96% yield for analogous compounds . This method avoids toxic solvents and aligns with Principles of Green Chemistry .
Applications in Pharmaceutical Research
Drug Discovery and Development
The compound’s nitro and iodine groups make it a versatile intermediate for:
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Antimicrobial agents: Nitroimidazoles exhibit activity against anaerobic pathogens .
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Kinase inhibitors: Iodo-substituted heterocycles target ATP-binding sites in cancer therapeutics .
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Central nervous system (CNS) drugs: Imidazo[1,2-a]pyridines modulate GABA receptors, relevant in anxiety and epilepsy treatment .
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| SuZhou ShiYa Biopharmaceuticals, Inc. | China | >95% | $120–$150 |
| Parchem | Global | >98% | $200–$250 |
| Hubei Shanlexing Biotechnology | China | >90% | $90–$120 |
Pricing varies based on scale, with bulk orders (≥100 g) attracting discounts .
Future Research Directions
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Mechanistic Studies: Elucidate its interaction with biological targets (e.g., kinases, receptors) via X-ray crystallography .
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Process Optimization: Develop continuous-flow synthesis to enhance scalability .
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Therapeutic Exploration: Evaluate in vivo efficacy in animal models of infection and oncology .
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